3-(6-Cyclopentylhexyl)thiazolidine hydrochloride

Lipophilicity ClogP Physicochemical Properties

Researchers conducting structure-activity relationship (SAR) studies on N-substituted thiazolidines face reproducibility issues when substituting generic analogs. The unique cyclopentylhexyl group in CAS 38920-84-2 ensures defined lipophilicity (ClogP ~5.7) and steric profile, critical for valid target binding and permeability data. - Differentiated N-substituent preserves SAR integrity - High predicted lipophilicity (ClogP ~5.7) for membrane permeability assays - Available via custom synthesis from trusted suppliers

Molecular Formula C14H28ClNS
Molecular Weight 277.9 g/mol
CAS No. 38920-84-2
Cat. No. B12004999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Cyclopentylhexyl)thiazolidine hydrochloride
CAS38920-84-2
Molecular FormulaC14H28ClNS
Molecular Weight277.9 g/mol
Structural Identifiers
SMILESC1CCC(C1)CCCCCCN2CCSC2.Cl
InChIInChI=1S/C14H27NS.ClH/c1(3-7-14-8-4-5-9-14)2-6-10-15-11-12-16-13-15;/h14H,1-13H2;1H
InChIKeyXAUJOWZDTJEKBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Cyclopentylhexyl)thiazolidine hydrochloride (CAS 38920-84-2): A N-Substituted Thiazolidine Derivative for Specialized Research Procurement


3-(6-Cyclopentylhexyl)thiazolidine hydrochloride (CAS 38920-84-2), with the molecular formula C₁₄H₂₈ClNS and a molecular weight of 277.9 g/mol, is a thiazolidine derivative featuring a saturated five-membered heterocyclic ring containing both sulfur and nitrogen . Its structure is defined by a cyclopentylhexyl N-substituent, which imparts distinct physicochemical properties compared to simpler alkyl-substituted analogs. Classified as an AldrichCPR (Custom Product Request) compound by Sigma-Aldrich , it is primarily intended for early-stage discovery research applications rather than large-scale industrial use. Its commercial availability and defined structure support its use in chemical screening libraries or as a synthetic building block for specialized molecular design.

Discovery-stage building block – supports early SAR and library synthesis workflows where a defined, commercially available thiazolidine scaffold is required.
Specialized procurement class – offered as an AldrichCPR custom product; fit for small-scale research, not bulk industrial use.
High-lipophilicity N-substituent – the cyclopentylhexyl group provides a distinct physicochemical profile for permeability or solubility parameter screening.

Why Generic N-Substituted Thiazolidines Cannot Substitute for 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride in Discovery Research


Generic substitution among N-substituted thiazolidines is inherently problematic due to the profound impact of the N-substituent on key molecular properties. The cyclopentylhexyl group in CAS 38920-84-2 confers specific attributes of lipophilicity (ClogP), molecular shape, and steric bulk that directly influence solubility, membrane permeability, and target binding . In contrast, close analogs with smaller (e.g., 3-methyl or 3-ethyl) or structurally distinct (e.g., cyclohexylbutyl, cyclohexyloxypentyl) N-substituents will exhibit different physicochemical and biological profiles, potentially invalidating structure-activity relationship (SAR) studies and disrupting the reproducibility of experimental systems. The absence of empirical biological data for this compound amplifies the procurement risk; substituting a more characterized analog for this specific building block is a research decision, not a procurement equivalency, and requires separate scientific validation.

Lipophilicity mismatch

Predicted ClogP may shift by several log units with smaller or less bulky N-substituents, altering permeability and solubility profiles and potentially invalidating SAR interpretation.

Structural analog risk

Commercially available close analogs (e.g., cyclohexylbutyl or cyclohexyloxypentyl derivatives) differ in molecular weight and shape; CAS-specific procurement is required to avoid mix-ups.

Data to verify

Empirical biological data are absent; substituting a more characterized analog is a research decision that requires separate scientific validation for each assay system.

Quantitative Evidence Guide for Procuring 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride


Lipophilicity (ClogP) as a Key Discriminator: 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride vs. Alkyl and Cycloalkyl Analogs

The lipophilicity of 3-(6-cyclopentylhexyl)thiazolidine hydrochloride, a critical determinant of membrane permeability and solubility, is predicted to be significantly higher (ClogP ~5.7) than that of simpler alkyl-substituted thiazolidines like 3-methylthiazolidine (ClogP ~1.0). This difference is due to the extended hydrocarbon chain and cyclopentyl terminus .

Lipophilicity (predicted ClogP)
Class-level inference
ΔClogP ~ 4.7 log units
Supports lipophilicity-driven parameter screening
In silico prediction; experimental logP data to verify
Lipophilicity ClogP Physicochemical Properties

Molecular Weight Differentiation: 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride vs. In-Class Analogs

The molecular weight of 3-(6-cyclopentylhexyl)thiazolidine hydrochloride (277.9 g/mol) serves as a direct differentiator from closely related analogs . For instance, 3-(2-cyclohexylbutyl)-1,3-thiazolidine hydrochloride (CAS 38920-83-1) has a molecular weight of 263.87 g/mol , and 3-[5-(cyclohexyloxy)pentyl]-1,3-thiazolidine hydrochloride (CAS 38920-87-5) has a molecular weight of 293.90 g/mol .

Molecular weight differentiation
Head-to-head
277.9 vs 263.87 / 293.90 g/mol
Confirms non-interchangeability in quantitative assays
Supplier-reported MW; critical for LC-MS method specificity
Molecular Weight Physicochemical Properties Thiazolidines

Sourcing and Purity Classification: 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride as an AldrichCPR Product

This compound is commercially available from Sigma-Aldrich under the AldrichCPR (Custom Product Request) catalog, which signifies that it is not a standard stock item and is typically produced in small quantities for specific research needs . This sourcing classification differentiates it from bulk commodity chemicals, highlighting its specialized nature and potential lead times.

Sourcing classification
Supporting evidence
AldrichCPR, 100 mg unit
Custom product; procurement lead time may apply
Vendor listing; not a standard stock item
Sourcing Purity Custom Synthesis

Comparative Availability of Structurally Similar Thiazolidine Hydrochlorides

While 3-(6-cyclopentylhexyl)thiazolidine hydrochloride is available through specialized channels, several close structural analogs, such as 3-(2-cyclohexylbutyl)-1,3-thiazolidine hydrochloride (CAS 38920-83-1) and 3-[5-(cyclohexyloxy)pentyl]-1,3-thiazolidine hydrochloride (CAS 38920-87-5) , are also commercially offered. The concurrent availability of these closely related compounds underscores the necessity of precise CAS number specification to avoid procurement errors.

Analog availability risk
Supporting evidence
Multiple commercial analogs
CAS-specific selection required to avoid procurement errors
Near-identical analogs available; verify CAS 38920-84-2
Chemical Sourcing Thiazolidine Analogs Procurement

Validated Research Application Scenarios for 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride


Structure-Activity Relationship (SAR) Studies Focused on N-Alkyl Chain Lipophilicity

Researchers investigating how increased lipophilicity from extended N-alkyl chains affects biological activity, membrane permeability, or metabolic stability in a thiazolidine series. The high predicted ClogP (~5.7) of CAS 38920-84-2 makes it a critical comparator to less lipophilic analogs (e.g., 3-methylthiazolidine, ClogP ~1.0) .

Analytical Method Development and Validation for Lipophilic Amines

The distinct molecular weight (277.9 g/mol) and lipophilic character of 3-(6-cyclopentylhexyl)thiazolidine hydrochloride make it a suitable analyte for developing and validating reverse-phase HPLC or LC-MS methods aimed at separating a mixture of closely related thiazolidine analogs (e.g., CAS 38920-83-1, CAS 38920-87-5) .

Diverse Chemical Library Construction for Phenotypic Screening

Inclusion of this compound in a screening library enhances chemical diversity along the dimensions of molecular shape and lipophilicity. Its unique cyclopentylhexyl group provides a distinct structural motif compared to other N-substituted thiazolidines, potentially probing a different region of chemical space in a high-throughput phenotypic assay.

Application
Selection Property
Validation Focus
N-alkyl chain SAR studies
Predicted high lipophilicity (ClogP)
Verify experimental logP and permeability ranking within the thiazolidine series
LC-MS method development for lipophilic amines
Distinct molecular weight and retention behavior
Confirm chromatographic resolution from close-MW analogs (CAS 38920-83-1, 38920-87-5)
Phenotypic screening library design
Unique cyclopentylhexyl shape and lipophilicity
Assess chemical-space coverage and hit confirmation in relevant assay models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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